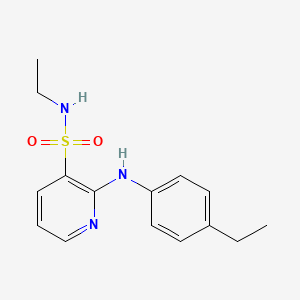

N~3~-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

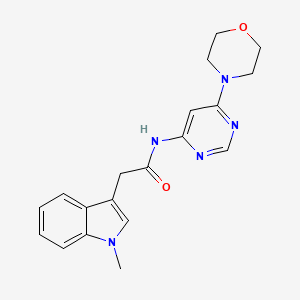

N~3~-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPA belongs to the family of pyridine sulfonamide compounds and has been extensively studied for its inhibitory effects on the activity of the Na+/H+ exchanger isoform 1 (NHE1).

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide derivatives are pivotal in the realm of organic synthesis, particularly in catalytic processes. A noteworthy application is their role in the base-free transfer hydrogenation of ketones. This process employs Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the efficient hydrogen transfer to various ketones, including aryl, diaryl, and α,β-unsaturated ketones, without the necessity for dried, degassed substrates or basic additives. The catalysis showcases high activity and can be conducted in air, illustrating the robustness and versatility of pyridinesulfonamide derivatives in facilitating organic transformations (Ruff et al., 2016).

Structural and Molecular Studies The structural and molecular configurations of N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide derivatives have been thoroughly investigated to explore their potential as ligands in metal coordination. Such studies offer deep insights into their molecular and supramolecular structures, providing a foundation for their application in developing novel coordination compounds. The N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and their impact on the compound's hydrogen bonding capabilities highlight the importance of these derivatives in the design and synthesis of complex molecular architectures (Jacobs et al., 2013).

Pharmaceutical Applications In the pharmaceutical sector, derivatives of N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide have shown significant promise as intermediates in the synthesis of various compounds with potential therapeutic applications. For instance, their role in the development of CCR5 antagonists for the prevention of HIV-1 infection underscores the versatility of these compounds in medicinal chemistry. The synthesis of these antagonists involves complex reactions that demonstrate the utility of pyridinesulfonamide derivatives in creating molecules with high biological activity (Cheng De-ju, 2015).

Anticancer Research Exploring the anticancer potential of compounds based on N3-ethyl-2-(4-ethylanilino)-3-pyridinesulfonamide derivatives has yielded promising results. Novel indenopyridine derivatives incorporating the benzenesulfonamide moiety have been synthesized and evaluated for their efficacy against breast cancer cell lines, demonstrating the potential of these compounds in cancer treatment strategies. Such research not only broadens the scope of pyridinesulfonamide derivatives in therapeutic applications but also contributes to the ongoing search for more effective anticancer agents (Ghorab et al., 2014).

Eigenschaften

IUPAC Name |

N-ethyl-2-(4-ethylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-3-12-7-9-13(10-8-12)18-15-14(6-5-11-16-15)21(19,20)17-4-2/h5-11,17H,3-4H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINDHPKHMDPYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)

![N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2730439.png)

![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)

![5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2730443.png)

![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)

![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730457.png)